molecular formula C20H20Cl2N2O3 B2571172 2-(2,4-dichlorophenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955736-01-3

2-(2,4-dichlorophenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2571172
CAS RN: 955736-01-3
M. Wt: 407.29
InChI Key: KDMLHHKFDZRGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N2O3 and its molecular weight is 407.29. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research has explored the structural aspects of isoquinoline derivatives, demonstrating diverse chemical behaviors and the formation of complex structures when treated with different acids. For instance, Karmakar et al. (2007) studied amide-containing isoquinoline derivatives, revealing that their interaction with acids can lead to the formation of gels or crystalline solids depending on the anion's planarity. This property is significant for understanding the molecular interactions and potential applications of these compounds in materials science (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Potential

A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. Ghosh et al. (2008) found that this compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent (Ghosh et al., 2008).

Synthesis and Evaluation of Biological Activities

New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. El Kayal et al. (2019) developed a novel synthesis method for the key intermediate and confirmed the structure of resulting substances through various analytical techniques. Pharmacological studies identified a leader compound with significant improvement in experimental convulsive syndrome rates in mice, highlighting the potential for further research in anticonvulsant drugs (El Kayal et al., 2019).

Synthesis and Antimicrobial Activities

Patel and Shaikh (2011) synthesized a series of compounds from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid, evaluating their antimicrobial activity. Some compounds showed significant activity compared to standard drugs, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3/c1-2-20(26)24-8-7-13-3-5-16(9-14(13)11-24)23-19(25)12-27-18-6-4-15(21)10-17(18)22/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLHHKFDZRGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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